N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a small-molecule compound featuring a pyridazine core substituted with an ethylsulfonyl group at position 4. The pyridazine ring is linked via a phenyl group to an acetamide moiety bearing a meta-tolyl (m-tolyl) substituent. Its design aligns with trends in medicinal chemistry, where pyridazine derivatives are explored for their pharmacokinetic and electronic properties .
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-28(26,27)21-11-10-19(23-24-21)17-8-5-9-18(14-17)22-20(25)13-16-7-4-6-15(2)12-16/h4-12,14H,3,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODTHYOKMBPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
- Molecular Formula : C20H23N3O3S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial properties.
- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation, particularly in non-small cell lung cancer (NSCLC) models.
The antimicrobial activity is primarily attributed to the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. The compound's sulfonyl group enhances its interaction with bacterial ribosomes, leading to bactericidal effects.
Case Study Data
A study evaluated the compound against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Escherichia coli | 62.5 | Bacteriostatic |
| Pseudomonas aeruginosa | 31.25 | Bactericidal |
These results indicate a broad spectrum of activity, particularly against Staphylococcus aureus, which is known for its clinical relevance.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of NSCLC cells. The compound was tested on gefitinib-resistant HCC827 cells, revealing an IC50 value of approximately 8.1 μM.
The anticancer mechanism appears to involve the inhibition of c-MET kinase activity, which is crucial for tumor growth and metastasis. The compound's ability to modulate signaling pathways related to cell proliferation has been a focal point in recent studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Sulfonyl Group : Enhances solubility and bioavailability.
- Pyridazine Moiety : Contributes to the interaction with biological targets.
- Acetamide Functional Group : Plays a role in binding affinity to target proteins.
Scientific Research Applications
Key Structural Features
- Pyridazine Ring : Associated with various pharmacological activities.
- Sulfonamide Group : Known for antibacterial properties.
- Acetamide Group : Contributes to the compound's solubility and bioavailability.
Antimicrobial Properties
Research indicates that N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide exhibits significant antimicrobial activity against various pathogens. Its mechanism of action may involve:
- Inhibition of bacterial cell division.
- Disruption of biofilm formation in pathogenic bacteria.
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations, suggesting its potential as an antibacterial agent .
- Biofilm Inhibition : Another study highlighted the compound's ability to reduce biofilm formation in Pseudomonas aeruginosa, indicating its efficacy in treating chronic infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | Significant reduction |
| Pseudomonas aeruginosa | 1 µg/mL | Moderate reduction |
| Escherichia coli | 0.25 µg/mL | Significant reduction |
Applications in Medicinal Chemistry
This compound has potential applications in:
- Antibacterial Drug Development : Its ability to inhibit bacterial growth positions it as a candidate for new antibiotic therapies.
- Anti-biofilm Agents : The compound's effectiveness against biofilms makes it a valuable asset in treating persistent infections, particularly those associated with medical devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core heterocycles, substituents, and inferred biological implications.
CB-839 (Glutaminase Inhibitor)
Structure : 2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .
Key Differences :
- Core Heterocycle : Both compounds share a pyridazine ring but diverge in additional rings (thiadiazole in CB-839 vs. simple phenyl in the target compound).
- Substituents : CB-839 features a trifluoromethoxy group and a butyl-linked thiadiazole, whereas the target compound has an ethylsulfonyl group and m-tolyl.
- Biological Relevance : CB-839 is a clinical-stage glutaminase inhibitor, and its combination with 2-PMPA showed enhanced tumor suppression . The ethylsulfonyl group in the target compound may confer distinct enzyme-binding properties due to its electron-withdrawing nature.
Benzothiazole-Based Acetamides (EP3 348 550A1)
Examples :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
Key Differences : - Core Heterocycle : Benzothiazole replaces pyridazine, altering electronic properties and steric bulk.
- Substituents : Methoxy or trifluoromethyl groups on benzothiazole vs. ethylsulfonyl on pyridazine. The m-tolyl group in the target compound may enhance lipophilicity compared to simpler phenyl substituents.
- Inferred Activity : Benzothiazole derivatives are often explored for antimicrobial or anticancer activity; the target compound’s pyridazine core may offer unique solubility or metabolic stability.
Pyridine-Oxazolidinone Hybrid ()
Structure : N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide .
Key Differences :
- Physicochemical Properties : The compound in has a melting point of 168–170°C and moderate synthetic yield (41.1%). Comparable data for the target compound are unavailable but could inform formulation strategies.
Sulfonamide-Pyridazine Derivatives ()
Example : NI-(6-Methyl-3-pyridazinyl)sulfanilamide .
Key Differences :
- Functional Groups : Sulfonamide vs. acetamide linkage. Sulfonamides typically enhance solubility and bioavailability but may alter target selectivity.
- Substituents : A methyl group on pyridazine vs. ethylsulfonyl; the latter’s bulkier and more polar nature could influence membrane permeability.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide?
- The synthesis involves multi-step reactions, including sulfonylation of the pyridazine ring, coupling with substituted phenyl groups, and acetamide formation. Key steps:
- Sulfonylation : Ethylsulfonyl introduction at the pyridazine C6 position under controlled acidic/basic conditions .
- Cross-coupling : Suzuki or Buchwald-Hartwig reactions to link the pyridazine core to the phenylacetamide moiety, requiring palladium catalysts and inert atmospheres .
- Purification : Use of column chromatography or preparative HPLC to isolate intermediates, with yields optimized by adjusting solvent polarity and temperature gradients .
- Optimization : Reaction time, solvent choice (e.g., DMF for solubility vs. THF for reactivity), and stoichiometric ratios of reagents are critical. For example, excess ethylsulfonyl chloride may improve sulfonylation efficiency but requires quenching to avoid side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyridazine substitution patterns) and detects impurities like unreacted intermediates .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ethylsulfonyl group adds 122 Da) and detects isotopic patterns .
- HPLC-PDA : Quantifies purity (>95% threshold for pharmacological assays) and identifies degradation products under stress conditions (e.g., acidic hydrolysis of the sulfonyl group) .
Q. How should researchers design initial biological activity screens for this compound?
- Target Selection : Prioritize kinases or GPCRs, as pyridazine and acetamide motifs are common in inhibitors (e.g., similar compounds show activity against EGFR or serotonin receptors) .
- Assay Types :
- In vitro enzyme inhibition assays (IC50 determination) using fluorescence/colorimetric substrates .
- Cell viability assays (e.g., MTT) to assess cytotoxicity in cancer/normal cell lines .
- Controls : Include structurally analogous compounds (e.g., methylsulfonyl derivatives) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Core Modifications :
- Replace ethylsulfonyl with methylsulfonyl or trifluoromethanesulfonyl to assess steric/electronic effects on target binding .
- Vary the m-tolyl group (e.g., para-substituted phenyl) to explore hydrophobic interactions .
Q. What experimental and computational approaches resolve contradictions in reported pharmacological data?
- Contradiction Example : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Methodological Harmonization :
- Standardize buffer pH, ion strength, and co-factor concentrations .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- In vitro ADME :
- Liver microsome assays (human/rodent) to measure metabolic half-life and identify major CYP450 isoforms involved .
- Plasma stability tests (pH 7.4 vs. 1.2) to assess gastrointestinal absorption potential .
- Toxicity Profiling :
- Ames test for mutagenicity and hERG inhibition assays for cardiac risk .
- Zebrafish embryo models for acute toxicity and developmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
